Cas no 845827-17-0 (4-(6-Chloropyridazin-3-yl)benzoic acid)

4-(6-Chloropyridazin-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(6-Chloropyridazin-3-yl)benzoic acid
- 4-(6-chloro-3-pyridazinyl)Benzoic acid
- Benzoic acid,4-(6-chloro-3-pyridazinyl)-
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- MDL: MFCD04116250
- Inchi: InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
- InChI Key: KFIYDCWKTZPYHH-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl
Computed Properties
- Exact Mass: 234.02000
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 63.08000
- LogP: 2.49520
4-(6-Chloropyridazin-3-yl)benzoic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
4-(6-Chloropyridazin-3-yl)benzoic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(6-Chloropyridazin-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102198-5g |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | C428460-50mg |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 50mg |
$81.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D553691-250mg |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 97% | 250mg |
$278 | 2023-08-31 | |
Matrix Scientific | 071836-5g |
4-(6-Chloropyridazin-3-yl)benzoic acid, 95+% |
845827-17-0 | 95+% | 5g |
$1197.00 | 2023-09-10 | |
Matrix Scientific | 071836-1g |
4-(6-Chloropyridazin-3-yl)benzoic acid, 95+% |
845827-17-0 | 95+% | 1g |
$347.00 | 2023-09-10 | |
A2B Chem LLC | AD95702-5g |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 5g |
$880.00 | 2023-12-30 | ||
eNovation Chemicals LLC | D553691-5g |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 97% | 5g |
$650 | 2025-02-20 | |
eNovation Chemicals LLC | Y0984930-10g |
4-(6-chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 95% | 10g |
$750 | 2025-02-18 | |
Chemenu | CM102198-10g |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 95% | 10g |
$585 | 2021-08-06 | |
TRC | C428460-100mg |
4-(6-Chloropyridazin-3-yl)benzoic acid |
845827-17-0 | 100mg |
$121.00 | 2023-05-18 |
4-(6-Chloropyridazin-3-yl)benzoic acid Related Literature
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Additional information on 4-(6-Chloropyridazin-3-yl)benzoic acid
4-(6-Chloropyridazin-3-yl)benzoic Acid: A Comprehensive Overview
The compound with CAS No. 845827-17-0, commonly referred to as 4-(6-Chloropyridazin-3-yl)benzoic acid, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyridazine ring substituted with a chlorine atom. The benzoic acid group is a carboxylic acid derivative, while the pyridazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. The substitution pattern, particularly the placement of the chlorine atom at position 6 of the pyridazine ring, imparts distinct chemical and physical properties to the molecule.
Recent studies have highlighted the potential of 4-(6-Chloropyridazin-3-yl)benzoic acid in various applications, including drug discovery and material science. Researchers have explored its role as a building block in synthesizing more complex molecules with bioactive properties. For instance, this compound has been used as an intermediate in the development of novel antimicrobial agents and anticancer drugs. The presence of the chlorine atom in the pyridazine ring enhances the molecule's reactivity, making it a versatile precursor for further functionalization.
The synthesis of 4-(6-Chloropyridazin-3-yl)benzoic acid typically involves multi-step reactions, often starting from readily available starting materials such as chloro derivatives and aromatic acids. One common approach involves the coupling of chloropyridazine derivatives with benzoic acids under specific reaction conditions to form the desired product. The optimization of these reaction conditions has been a focus of recent research, with studies aiming to improve yield and selectivity while minimizing environmental impact.
In terms of physical properties, 4-(6-Chloropyridazin-3-yl)benzoic acid exhibits a melting point that is consistent with other benzoic acid derivatives. Its solubility in various solvents has also been studied, revealing moderate solubility in polar solvents and limited solubility in non-polar solvents. These properties are crucial for its application in different chemical processes and formulations.
The biological activity of this compound has been a subject of interest in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in disease pathways. For example, research has shown that 4-(6-Chloropyridazin-3-yl)benzoic acid can modulate the activity of kinases, which are key targets in cancer therapy. Additionally, its ability to interact with cellular receptors has been explored, suggesting potential applications in hormone-related disorders.
From an environmental perspective, the degradation pathways and toxicity profile of 4-(6-Chloropyridazin-3-yl)benzoic acid have been investigated to assess its environmental impact. Studies indicate that under aerobic conditions, this compound undergoes biodegradation through microbial action, reducing its persistence in natural ecosystems. However, further research is needed to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, 4-(6-Chloropyridazin-3-yl)benzoic acid (CAS No. 845827-17-0) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing scientific and technological advancements.
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